tert-butyl 2-({2,2'-dioxo-2H,2'H-[3,4'-bichromene]-7'-yl}oxy)acetate
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Description
Tert-butyl 2-({2,2'-dioxo-2H,2'H-[3,4'-bichromene]-7'-yl}oxy)acetate is a useful research compound. Its molecular formula is C24H20O7 and its molecular weight is 420.417. The purity is usually 95%.
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Scientific Research Applications
Synthetic Applications and Organic Transformations
Versatility in Organic Synthesis Chemicals with tert-butyl groups and chromene structures are key in various organic transformations. For example, tert-butyl nitrite (TBN) is a versatile reagent widely applied in organic synthesis for nitrosation, diazotization, oxidation, and other reactions due to its ability to activate molecular oxygen (Pengfei Li & Xiaodong Jia, 2017). This highlights the utility of tert-butyl derivatives in facilitating complex organic reactions, which could be relevant for the synthesis or modification of compounds like "Tert-butyl 2-[2-oxo-4-(2-oxochromen-3-yl)chromen-7-yl]oxyacetate."
Marine Drug Synthesis
The synthesis of chromene derivatives, similar to the core structure of the compound , has been explored for their potential in marine drug development. For instance, the synthesis and crystal structure of 6-tert-butyl-4-phenyl-4H-chromene-2-carboxylic acid, a key intermediate in structural-activity relationship studies of antitumor agents, demonstrates the interest in such structures for therapeutic applications (Hui-jing Li et al., 2013).
Chemical Stability and Reactivity
Oxidative Stability and Reactivity
The reactivity of tert-butyl groups in oxidative environments can provide insights into the chemical stability and potential reactivity pathways of compounds containing similar structures. For example, studies on the oxidative degradation pathways of methyl tert-butyl ether (MTBE) shed light on the behavior of tert-butyl groups under oxidative conditions, which could be relevant for understanding the stability and reactivity of "Tert-butyl 2-[2-oxo-4-(2-oxochromen-3-yl)chromen-7-yl]oxyacetate" in various research contexts (M. Stefan, J. Mack, & J. Bolton, 2000).
Properties
IUPAC Name |
tert-butyl 2-[2-oxo-4-(2-oxochromen-3-yl)chromen-7-yl]oxyacetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20O7/c1-24(2,3)31-22(26)13-28-15-8-9-16-17(12-21(25)29-20(16)11-15)18-10-14-6-4-5-7-19(14)30-23(18)27/h4-12H,13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWFACFZCBVEDAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)COC1=CC2=C(C=C1)C(=CC(=O)O2)C3=CC4=CC=CC=C4OC3=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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